4-Thiomorpholinecarbonitrile, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholinecarbonitrile, 1,1-dioxide is a chemical compound with the molecular formula C5H8N2O2S. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The presence of the nitrile group (carbonitrile) and the sulfone group (1,1-dioxide) in its structure makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Thiomorpholinecarbonitrile, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the oxidation of thiomorpholine with potassium permanganate in the presence of an amino protecting group. The reaction is carried out under controlled conditions to ensure complete oxidation and to avoid excessive heat generation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient oxidizing agents and catalysts can enhance the yield and purity of the final product. Additionally, the reaction can be carried out in a solvent system that facilitates the separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinecarbonitrile, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
4-Thiomorpholinecarbonitrile, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinecarbonitrile, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with their binding domains .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with similar structural features, known for its pharmacological activities such as antimicrobial and antihypertensive properties.
1,2,4-Thiadiazinane-1,1-dioxide: Another related compound with applications in medicinal chemistry and material science.
Uniqueness
4-Thiomorpholinecarbonitrile, 1,1-dioxide is unique due to its combination of the nitrile and sulfone groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
21428-89-7 |
---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carbonitrile |
InChI |
InChI=1S/C5H8N2O2S/c6-5-7-1-3-10(8,9)4-2-7/h1-4H2 |
InChI Key |
BQLHUHSYBNIYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.